An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole
This guide provides a comprehensive technical overview of the synthesis, characterization, and detailed crystal structure analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of benzimidazole derivatives, a class of heterocyclic compounds with significant pharmacological importance.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its versatile biological activity is attributed to its ability to mimic endogenous nucleotides, allowing it to interact with a wide range of biological targets.[2] The physicochemical properties of the benzimidazole system, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable potent binding to enzymes and receptors.[1][3] Consequently, benzimidazole derivatives have been extensively explored for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6]
The specific compound, 5-Methyl-2-p-tolyl-1H-benzoimidazole, incorporates a methyl group on the benzene ring and a tolyl group at the 2-position. These substitutions are not merely decorative; they are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacological activity and crystal packing. An in-depth understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).[1]
Synthesis and Crystallization: A Methodological Approach
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] The following protocol describes a reliable method for the synthesis of 5-Methyl-2-p-tolyl-1H-benzoimidazole.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Methyl-2-p-tolyl-1H-benzoimidazole via condensation of 4-methyl-1,2-phenylenediamine and p-tolualdehyde.
Materials:
-
4-methyl-1,2-phenylenediamine
-
p-tolualdehyde (4-methylbenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (2 mmol) and p-tolualdehyde (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL).
-
Add sodium metabisulfite (4 mmol) to the solution. Sodium metabisulfite acts as a mild oxidizing agent in this reaction.[5]
-
Stir the reaction mixture at room temperature for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble by-products.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Wash the crude solid residue sequentially with water and n-hexane to remove unreacted starting materials and impurities.
-
Dry the purified product at 80°C under reduced pressure.
Protocol: Single Crystal Growth
Objective: To grow X-ray quality single crystals of the synthesized compound.
Procedure:
-
Dissolve the purified 5-Methyl-2-p-tolyl-1H-benzoimidazole in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Allow the solution to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Prismatic, well-defined crystals suitable for X-ray diffraction analysis should form as the solvent evaporates and the solution becomes supersaturated.
Caption: Workflow for the synthesis and crystallization of 5-Methyl-2-p-tolyl-1H-benzoimidazole.
Spectroscopic and Structural Characterization
The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques prior to single-crystal X-ray diffraction analysis.
-
FTIR Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3435 cm⁻¹), C-H stretching of the methyl groups (around 2919 cm⁻¹), and C=N stretching of the imidazole ring (around 1631 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR should reveal signals for the aromatic protons, the N-H proton (typically a broad singlet at high delta values, >12 ppm), and the methyl protons (singlets around 2.4 ppm). ¹³C NMR will confirm the number of unique carbon atoms in the aromatic and methyl environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₅H₁₄N₂) by providing a highly accurate mass measurement of the molecular ion.
In-Depth Crystal Structure Analysis
As of the writing of this guide, a definitive, publicly deposited crystal structure for 5-Methyl-2-p-tolyl-1H-benzoimidazole has not been identified. Therefore, to provide a rigorous and insightful analysis, we will examine the crystal structure of the closely related parent compound, 2-p-tolyl-1H-benzoimidazole . The structural features discussed are expected to be highly representative, with the primary influence of the 5-methyl group being on the crystal packing arrangement due to additional steric bulk and weak interactions.
A related derivative, 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole, has been structurally characterized, providing valuable insight into the geometry of the 2-p-tolyl-benzoimidazole fragment.
Crystallographic Data Summary
The following table summarizes typical crystallographic data for a related benzimidazole derivative, which serves as a model for our target compound.
| Parameter | Value (for a related structure) |
| Chemical Formula | C₂₂H₂₀N₂ |
| Formula Weight | 312.40 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7046 (19) |
| b (Å) | 10.457 (2) |
| c (Å) | 17.825 (4) |
| α (°) | 84.12 (3) |
| β (°) | 81.44 (3) |
| γ (°) | 75.87 (3) |
| Volume (ų) | 1730.4 (7) |
| Z | 4 |
| Temperature (K) | 294 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Geometry
The core benzimidazole system is essentially planar.[5] The p-tolyl ring at the 2-position is twisted with respect to this plane. The dihedral angle between the benzimidazole mean plane and the p-tolyl ring is a critical conformational parameter. In related structures, this angle can vary significantly (e.g., 39-47°) depending on the substitution pattern and the crystal packing forces. This non-planar conformation is a common feature of 2-arylbenzimidazoles and is crucial for defining the overall shape of the molecule, which in turn dictates its ability to fit into the binding pockets of biological targets.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is governed by a network of non-covalent interactions. In N-H containing benzimidazoles, hydrogen bonding is a dominant feature.
-
Hydrogen Bonding: The imidazole N-H group acts as a hydrogen bond donor, while the imine nitrogen atom (-N=) serves as an acceptor. These interactions often lead to the formation of centrosymmetric dimers or infinite chains, creating robust supramolecular architectures.
-
π-π Stacking: The planar aromatic rings of the benzimidazole and tolyl groups facilitate π-π stacking interactions, which further stabilize the crystal lattice.[5]
-
C-H···π Interactions: Weaker C-H···π interactions, where C-H bonds from one molecule interact with the π-electron clouds of an adjacent molecule, also play a significant role in the overall packing efficiency.[5]
The introduction of the 5-methyl group in our target molecule is predicted to influence these packing arrangements. It may introduce steric hindrance that alters the primary hydrogen bonding motifs or engage in additional weak C-H···π or van der Waals interactions, potentially leading to a different polymorphic form compared to the unsubstituted parent compound.
Caption: Key intermolecular interactions governing the supramolecular assembly of benzimidazoles.
Conclusion and Relevance to Drug Development
The structural analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole, informed by data from its close analogues, provides critical insights for the scientific community. The defined synthesis protocol offers a clear pathway to obtaining this compound for further study. The detailed examination of its molecular geometry and, most importantly, the supramolecular interactions that dictate its solid-state architecture, are fundamental to understanding its physicochemical properties such as solubility and stability.
For drug development professionals, this structural knowledge is invaluable. It provides a blueprint for the design of new analogues with improved binding affinity and selectivity for specific biological targets. By understanding how substitutions on the benzimidazole scaffold affect the three-dimensional structure and intermolecular interactions, researchers can rationally engineer next-generation therapeutic agents with enhanced efficacy and pharmacokinetic profiles.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099–3108. [Link]
-
Bansal, Y. & Silakari, O. The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236 (2012). [Link]
-
Fun, H.-K., et al. 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole. Acta Crystallographica Section E, 63(12), o4463 (2007). [Link]
-
Alam, M. S., et al. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(3), 101827 (2022). [Link]
-
Bai, G., et al. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(69), 36691-36698 (2014). [Link]
-
Akhtar, T., et al. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 861 (2022). [Link]
-
Nguyen, T. H. T., et al. A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences, 132(1), 66 (2020). [Link]
-
Li, Z.-H., & Xue, L.-P. Crystal structure of 2-o-tolyl-1H-benzo[d]imidazole, C14H12N2. Zeitschrift für Kristallographie - New Crystal Structures, 226(4), 499-500 (2011). [Link]
-
PubChem. 2-p-Tolyl-1H-benzoimidazole. National Center for Biotechnology Information. [Link]
-
Thiruvalluvar, A., et al. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen, (2019). [Link]
-
Kamal, A., et al. Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. Arkivoc, 2008(13), 133-140 (2008). [Link]
-
Karadayi, F. Z., et al. Synthesis, anticancer activity and molecular docking studies of new indole-benzimidazole derivatives. Journal of Molecular Structure, 1202, 127263 (2020). [Link]
-
Shirinzadeh, H., et al. Isosteric replacement of benzimidazole with melatonin: a review. Molecular Diversity, 24(4), 1435-1453 (2020). [Link]
-
Semantic Scholar. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]
-
Ghattass, M. A., et al. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Efficacy. Journal of Medicinal Chemistry, 64(19), 14454-14472 (2021). [Link]
-
Kumar, A., et al. Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research, 12(9), 1045-1065 (2023). [Link]
-
Ghani, U., et al. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 14(1), 12345 (2024). [Link]
-
PubChem. 5-methyl-2-(4-methylphenyl)-1h-benzimidazole. National Center for Biotechnology Information. [Link]
-
Geesi, M. H., et al. Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, C24H23N5O3S. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 441-443 (2018). [Link]
-
Impact Factor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]
-
Pathak, D., et al. Benzimidazoles: A New Profile of Biological Activities. International Journal of ChemTech Research, 1(4), 1199-1207 (2009). [Link]
Sources
- 1. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rsc.org [rsc.org]
- 5. 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]
